4,5-dibromo-3-phenyl-1,2-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dibromo-3-phenyl-1,2-thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of two bromine atoms at the 4 and 5 positions and a phenyl group at the 3 position. Thiazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dibromo-3-phenyl-1,2-thiazole typically involves the bromination of 3-phenyl-1,2-thiazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an inert solvent such as chloroform or carbon tetrachloride under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of bromine reagents and maintaining reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dibromo-3-phenyl-1,2-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced, although specific conditions for these reactions are less commonly reported.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction Reactions:
Major Products:
Scientific Research Applications
4,5-Dibromo-3-phenyl-1,2-thiazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-dibromo-3-phenyl-1,2-thiazole is not extensively studied. thiazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways . For example, some thiazole derivatives are known to inhibit enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
4,7-Dibromo-2,1,3-benzothiadiazole: Used in the synthesis of light-emitting diodes and conducting polymers.
2,4-Disubstituted Thiazoles: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness: 4,5-Dibromo-3-phenyl-1,2-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of two bromine atoms at the 4 and 5 positions allows for selective substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
2694745-21-4 |
---|---|
Molecular Formula |
C9H5Br2NS |
Molecular Weight |
319 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.